2-Ethoxy-5-fluorophenacyl bromide

Description

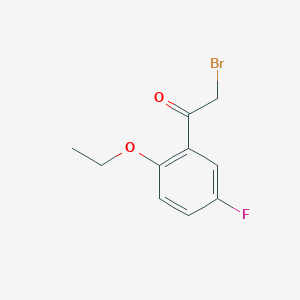

2-Ethoxy-5-fluorophenacyl bromide is a halogenated aromatic compound featuring a phenacyl bromide backbone (α-bromo ketone) with ethoxy (-OCH₂CH₃) and fluorine (-F) substituents at positions 2 and 5 on the benzene ring, respectively. Its molecular formula is C₁₀H₁₀BrFO₂, with a molecular weight of 261.09 g/mol. The ethoxy group enhances lipophilicity, while fluorine modulates electronic properties. This compound is primarily used in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and photo-labile protecting groups due to its reactivity in nucleophilic substitution and photolytic cleavage reactions .

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

2-bromo-1-(2-ethoxy-5-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10-4-3-7(12)5-8(10)9(13)6-11/h3-5H,2,6H2,1H3 |

InChI Key |

ZNYJGZPEIFEPFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Phenacyl Bromides

Substituent Effects and Structural Variations

The table below compares 2-Ethoxy-5-fluorophenacyl bromide with three analogs:

Key Observations:

- Electronic Effects :

- Solubility :

Photolytic Reactivity:

Phenacyl bromides are widely used as photo-labile protecting groups.

Nucleophilic Substitution:

- The bromoketone moiety undergoes nucleophilic attacks (e.g., with amines or thiols) to form heterocycles. Electron-withdrawing substituents (e.g., -CF₃) accelerate this process .

- In contrast, ethoxy and methoxy groups may require harsher conditions due to their electron-donating nature .

Pharmaceutical Relevance:

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method involves bromination at the α-carbon of 2-ethoxy-5-fluoroacetophenone. Electrophilic substitution occurs at the carbonyl-adjacent position due to the electron-withdrawing effects of the ketone and fluorinated aromatic ring. Brominating agents such as PBr₃ or NBS are employed in dichloromethane (DCM) or chloroform, with reaction temperatures maintained at 0–25°C to suppress polybromination.

Key steps :

-

Substrate activation : The ketone group polarizes the α-C–H bond, facilitating deprotonation.

-

Electrophilic attack : Br⁺ from PBr₃ or NBS substitutes the hydrogen, forming the C–Br bond.

-

Work-up : Quenching with ice water followed by extraction and recrystallization yields the product.

Optimization Parameters

Critical variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–10°C | Minimizes side reactions |

| Solvent | DCM | Enhances reagent solubility |

| Molar ratio (PBr₃) | 1.1:1 (PBr₃:ketone) | Ensures complete bromination |

| Reaction time | 2–4 hours | Balances conversion and selectivity |

Example protocol :

-

Dissolve 2-ethoxy-5-fluoroacetophenone (1.0 eq) in DCM.

-

Cool to 0°C, add PBr₃ (1.1 eq) dropwise under nitrogen.

-

Stir at 0–5°C for 3 hours, then warm to 25°C for 1 hour.

-

Quench with ice water, extract with DCM, and recrystallize from petroleum ether.

Yield : 76–88%

Purity : >92% (HPLC)

Alternative Synthesis Pathways

Radical Bromination

NBS in the presence of light or radical initiators (e.g., AIBN) offers a complementary approach. This method favors allylic or benzylic bromination but has been adapted for α-ketobromides.

Conditions :

-

Solvent : CCl₄ or acetonitrile.

-

Initiation : UV light (λ = 350 nm).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct bromination | 76–88 | >92 | High | Moderate |

| Diazotization route | 60–70 | >90 | Moderate | Low |

| Radical bromination | 50–65 | 85–90 | Low | High |

Key insights :

-

Direct bromination is preferred for laboratory-scale synthesis due to simplicity and yield.

-

Diazotization suits industrial applications requiring regioselectivity but increases operational complexity.

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes for preparing 2-ethoxy-5-fluorophenacyl bromide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, bromination of 2-ethoxy-5-fluoroacetophenone using HBr in acetic acid under reflux (60–80°C) yields the phenacyl bromide derivative. Optimization involves controlling stoichiometry (e.g., 1:1.2 ketone-to-brominating agent ratio) and monitoring reaction completion via TLC (silica gel, hexane/ethyl acetate 4:1). Post-synthesis, purification via column chromatography (SiO₂, gradient elution) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.8 ppm), ethoxy group (δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂), and ketone carbonyl (δ 190–200 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 275.0 (calculated for C₉H₈BrFO₂).

- FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Br (~550 cm⁻¹) validate functional groups .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The α-bromo ketone moiety reacts with nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, DMF solvent). For example, reaction with benzylamine (1.5 eq) in the presence of K₂CO₃ (2 eq) yields N-benzyl-2-ethoxy-5-fluoroacetamide. Kinetic studies show pseudo-first-order behavior, with rate constants dependent on solvent polarity and nucleophile strength .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous systems be addressed for biological assays?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO) is limited (~5 mg/mL). Co-solvency with cyclodextrins (e.g., 10% hydroxypropyl-β-cyclodextrin) enhances solubility up to 20 mg/mL. Dynamic light scattering (DLS) confirms stable nanoparticle formation (50–100 nm) for in vitro studies .

Q. What strategies mitigate side reactions during cross-coupling of this compound with arylboronic acids?

- Methodological Answer : Pd-catalyzed Suzuki-Miyaura coupling requires careful control of base (e.g., Cs₂CO₃ vs. K₃PO₄) to prevent dehalogenation. Optimized conditions: Pd(PPh₃)₄ (5 mol%), DMF/H₂O (3:1), 80°C, 12 h. GC-MS monitors debromination byproducts (e.g., 2-ethoxy-5-fluoroacetophenone) to adjust catalyst loading .

Q. How do steric and electronic effects of the ethoxy and fluorine substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : Computational DFT studies (B3LYP/6-31G*) show the ethoxy group directs EAS to the para position (lowest activation energy: 15 kcal/mol for nitration), while fluorine’s electron-withdrawing effect reduces reactivity at the meta site. Experimental validation via nitration (HNO₃/H₂SO₄) confirms >80% para-substituted product .

Q. What are the key stability considerations for long-term storage of this compound?

- Methodological Answer : The compound is light-sensitive; store in amber vials under argon at –20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC (C18 column, acetonitrile/water 70:30). Degradation products include hydrolysates (e.g., 2-ethoxy-5-fluorophenacyl alcohol) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 85–92°C)?

- Methodological Answer : Variations arise from impurities (e.g., residual brominating agents) or polymorphic forms. Differential Scanning Calorimetry (DSC) under nitrogen (10°C/min) identifies pure monoclinic crystals (mp 89°C ± 1°C). Recrystallization from ethanol/water (1:3) ensures consistent crystal packing .

Q. How can conflicting reactivity data in polar vs. nonpolar solvents be reconciled?

- Methodological Answer : Solvent polarity indices (e.g., ET(30)) correlate with reaction rates. In DMSO (ET = 45), SN2 mechanisms dominate (k = 0.15 min⁻¹), while toluene (ET = 33) favors radical pathways (EPR-confirmed). Solvent screening via Design of Experiments (DoE) optimizes selectivity .

Experimental Design Guidelines

Q. What controls are essential for ensuring reproducibility in kinetic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.